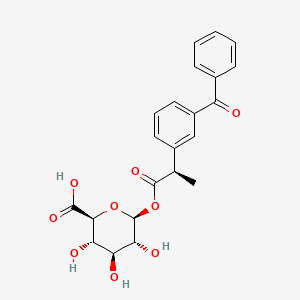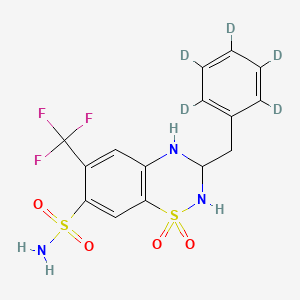
11-Deoxy Fusidic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
11-Deoxy Fusidic Acid is a derivative of fusidic acid, a steroid-like antibiotic compound. Fusidic acid is produced by fermentation of the fungus Fusidium coccineum and is widely used in dermatology . This compound, specifically, is an impurity of fusidic acid and shares some structural similarities with it .
作用機序
Target of Action
The primary target of 11-Deoxy Fusidic Acid, like its parent compound Fusidic Acid, is the elongation factor G (EF-G) in bacteria . EF-G plays a crucial role in bacterial protein synthesis, specifically in the translocation step .
Mode of Action
This compound interacts with its target, EF-G, by binding to it and inhibiting its function . This interaction prevents the translocation of EF-G from the ribosome, thereby interfering with bacterial protein synthesis .
Biochemical Pathways
The inhibition of EF-G disrupts the protein synthesis pathway in bacteria, leading to a halt in their growth and reproduction . This disruption affects downstream effects such as the production of essential proteins for bacterial survival and virulence.
Pharmacokinetics
Fusidic Acid has been shown to have a 2-compartment disposition model with saturable absorption . It also exhibits accumulation, indicating that plasma exposure after multiple doses is higher than for single doses . The this compound forms strong complexes with γ-cyclodextrin, which could potentially influence its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By disrupting protein synthesis, it prevents bacteria from producing essential proteins, thereby halting their growth and reproduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific studies on this compound are limited, research on Fusidic Acid suggests that factors such as pH, temperature, and presence of other compounds can affect its activity
生化学分析
Biochemical Properties
It is known that Fusidic Acid, the parent compound, binds to elongation factor G (EF-G) as an inhibitor of protein synthesis This interaction is crucial for its antibacterial activity
Cellular Effects
Fusidic Acid, the parent compound, has been shown to have potent activity against various Gram-positive bacteria
Molecular Mechanism
Fusidic Acid, the parent compound, inhibits bacterial protein synthesis by binding to elongation factor G (EF-G)
準備方法
The preparation of 11-Deoxy Fusidic Acid involves synthetic routes that typically include the reduction of fusidic acid. The exact reaction conditions and industrial production methods are not extensively documented in the public domain. it is known that fusidic acid and its derivatives can be synthesized through various chemical reactions involving the modification of the steroid nucleus .
化学反応の分析
11-Deoxy Fusidic Acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert hydroxyl groups to ketones.
Reduction: This reaction can reduce ketones back to hydroxyl groups.
Substitution: This reaction can replace functional groups with other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
11-Deoxy Fusidic Acid is primarily used in scientific research as an impurity of fusidic acid. Its applications include:
Chemistry: Studying the structure-activity relationship of fusidic acid derivatives.
Biology: Investigating the biological activity of fusidic acid and its derivatives.
Medicine: Exploring potential therapeutic uses of fusidic acid derivatives.
Industry: Developing new formulations and delivery systems for fusidic acid
類似化合物との比較
11-Deoxy Fusidic Acid can be compared with other fusidic acid derivatives such as:
Fusidic Acid: The parent compound, widely used as an antibiotic.
3-Keto Fusidic Acid: Another derivative with a ketone group at the 3-position.
11-Keto Fusidic Acid: A derivative with a ketone group at the 11-position.
The uniqueness of this compound lies in its specific structural modifications, which can affect its biological activity and interactions with other molecules .
特性
CAS番号 |
1013937-16-0 |
|---|---|
分子式 |
C31H48O5 |
分子量 |
500.7 g/mol |
IUPAC名 |
(2Z)-2-[(3R,4S,5S,8S,9S,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid |
InChI |
InChI=1S/C31H48O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,19,22-26,33H,8,10-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,26-,29-,30-,31-/m0/s1 |
InChIキー |
XIQFIBYNKGFJIX-FNZWKSSPSA-N |
SMILES |
CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
異性体SMILES |
C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)CC[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC=C(C)C)\C(=O)O)OC(=O)C)C)C |
正規SMILES |
CC1C2CCC3(C(C2(CCC1O)C)CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C |
同義語 |
(3α,4α,8α,9β,13α,14β,16β,17Z)-16-(Acetyloxy)-3-hydroxy-29-nordammara-17(20),24-dien-21-oic Acid; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5,6-Triazabicyclo[3.1.0]hexane,2,2,6-trifluoro-4-methyl-(9CI)](/img/new.no-structure.jpg)










![5,7-Diphenyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Ethyl Ester](/img/structure/B589308.png)

